Cas no 929974-24-3 (2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile)
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-5-(1-methylethyl)-4-oxo-
- 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
-
- MDL: MFCD09702208
- Inchi: 1S/C8H11N3O/c1-4(2)6-7(12)5(3-9)8(10)11-6/h4,6,11H,10H2,1-2H3
- InChI Key: BCVOSQUDIYNMNH-UHFFFAOYSA-N
- SMILES: N1C(C(C)C)C(=O)C(C#N)=C1N
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90197-0.05g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 0.05g |
$612.0 | 2023-09-01 | ||
| Enamine | EN300-90197-0.1g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 0.1g |
$640.0 | 2023-09-01 | ||
| Enamine | EN300-90197-0.25g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 0.25g |
$670.0 | 2023-09-01 | ||
| Enamine | EN300-90197-0.5g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 0.5g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-90197-1.0g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-90197-2.5g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 2.5g |
$1428.0 | 2023-09-01 | ||
| Enamine | EN300-90197-5.0g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-90197-10.0g |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1139627-1g |
2-Amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 95% | 1g |
$441.0 | 2025-04-15 | |
| Ambeed | A1139627-5g |
2-Amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile |
929974-24-3 | 95% | 5g |
$1280.0 | 2025-04-15 |
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile Suppliers
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile Related Literature
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
Introduction to 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 929974-24-3) in Modern Chemical and Pharmaceutical Research
2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile, identified by the CAS number 929974-24-3, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrrole derivative class, which is well-documented for its role in various pharmacological applications. The presence of both amino and nitrile functional groups, along with a propyl substituent, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure is characterized by a pyrrole ring core, which is a five-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom is further functionalized by an amino group (-NH₂) at the 2-position and a carboxylic acid nitrile (-CN) at the 3-position. Additionally, the 4-position of the ring incorporates an oxo group (=O), while the 5-position is substituted with a propan-2-yl group (isobutyl). This specific arrangement of functional groups contributes to the molecule's reactivity and potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Pyrrole derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The compound 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile represents an interesting case study in this context. Its structural features suggest potential utility in drug discovery, particularly as a precursor for more complex molecules or as an active pharmaceutical ingredient (API) itself.
One of the most compelling aspects of this compound is its potential as a building block for medicinal chemistry. The combination of an amino group and a nitrile group provides multiple sites for chemical modification, allowing researchers to explore various derivatization strategies. For instance, the amino group can be used to form amides or ureas, while the nitrile group can be hydrolyzed to a carboxylic acid or converted into other functional groups such as tetrazoles or thiols. These modifications can be tailored to enhance solubility, bioavailability, or target specificity.
The propan-2-yl substituent at the 5-position of the pyrrole ring also plays a crucial role in determining the compound's chemical behavior. This branched alkyl group can influence electronic properties, steric hindrance, and interactions with biological targets. In computational studies, such substituents are often used to fine-tune pharmacokinetic profiles and improve binding affinity to proteins or enzymes. The presence of this group may also contribute to metabolic stability or resistance to enzymatic degradation.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. By leveraging machine learning models and molecular dynamics simulations, researchers can predict how 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile will behave in different environments. These predictions are invaluable for guiding experimental design and optimizing synthetic routes. For example, virtual screening techniques have been used to identify potential binding modes of this compound with target proteins, providing insights into its mechanism of action.
Beyond its synthetic utility, this compound has shown promise in preliminary biological assays. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile may contribute to these activities by enabling interactions with key biological pathways. Further investigation is warranted to fully elucidate its pharmacological profile.
In clinical research settings, compounds like this are often evaluated for their potential as lead candidates for new drugs. The process involves multiple stages of testing, from initial screening assays to more complex pharmacokinetic and toxicological studies. The structural features of 2-amino-4-oxyo5-(propan--2-yI)-45-dihydro-lH-pyrrolle--3--carbonitrlle make it an attractive candidate for further development due to its complexity and diversity of functional groups.
The synthesis of this compound also presents interesting challenges and opportunities for chemists. Advanced synthetic methodologies such as transition metal-catalyzed reactions or flow chemistry have been explored to improve yield and purity. These techniques not only enhance efficiency but also allow for scalable production processes suitable for industrial applications.
As interest in natural product-inspired scaffolds grows, compounds like 2-amino--4-oxyo--s(Pr0pan--z-yI)--45-dihydro-lH-pyrrolle--3--carbonitrlle serve as important models for understanding structure-function relationships. By studying how modifications at specific positions affect biological activity or chemical reactivity, researchers can gain valuable insights into designing next-generation therapeutics.
The role of computational tools in drug discovery cannot be overstated. Software platforms that integrate molecular modeling with experimental data have revolutionized how new compounds are designed and evaluated. For instance, virtual screening algorithms can rapidly sift through large libraries of compounds based on predefined criteria such as binding affinity or metabolic stability.
In conclusion, 2-amino--40x0-s(Pr0pan--z-yI)--45-dihydro-lH-pyrrolle--3--carbonitrlle (CAS No.--929974--) represents an intriguing molecule with significant potential in pharmaceutical research . Its unique structural features make it a versatile scaffold for further exploration , while its diverse functional groups offer multiple avenues for chemical modification . As research continues , this compound is likely to play an important role in developing new treatments across various therapeutic areas .
929974-24-3 (2-amino-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile) Related Products
- 134518-56-2(1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-1,5-dimethyl-4-oxo-)
- 929974-40-3(2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile)
- 929974-28-7(2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile)
- 929974-32-3(2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile)
- 872592-07-9(1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-5-(1-methylethyl)-4-oxo-,(5S)-)
- 929974-38-9(2-amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile)
- 929974-30-1(2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile)
- 134518-32-4(1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI))
- 929974-34-5(2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide)
- 872592-09-1(1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-5-(2-methylpropyl)-4-oxo-, (5S)-)